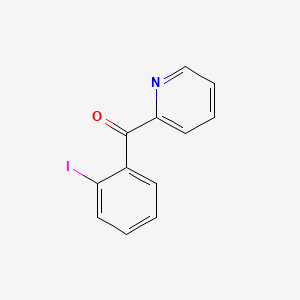

2-(2-Iodobenzoyl)pyridine

Übersicht

Beschreibung

2-(2-Iodobenzoyl)pyridine is an organic compound with the molecular formula C12H8INO. It is a derivative of pyridine, where the pyridine ring is substituted with a 2-iodobenzoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodobenzoyl)pyridine typically involves the reaction of 2-iodobenzoic acid with pyridine under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-iodobenzoic acid is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the pyridine ring to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Iodobenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the 2-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group in the 2-iodobenzoyl moiety can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or other reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

2-(2-Iodobenzoyl)pyridine serves as a vital building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound's structure allows for functionalization that can lead to the development of novel compounds with desired biological activities.

Synthesis of Heterocyclic Compounds

The compound is also a precursor for synthesizing various heterocyclic compounds, which are essential in drug development and materials science. Its ability to undergo diverse chemical reactions makes it a versatile reagent in synthetic chemistry.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in targeting specific biological pathways or receptors, particularly in cancer therapy and antimicrobial treatments. For instance, some derivatives have demonstrated antiproliferative activity against breast cancer cells, highlighting their potential as anticancer agents.

Biological Activity

Research indicates that this compound can interact with various enzymes and proteins, influencing their activity. It may act as a ligand, binding to specific sites on enzymes and altering their conformation, which can lead to either inhibition or activation of enzymatic functions. Furthermore, studies have reported its antimicrobial properties, making it relevant in the development of new antibiotics .

Material Science

Development of Novel Materials

this compound is utilized in material science for developing advanced materials with unique properties. Its applications include the creation of conductive polymers and advanced coatings that can be used in electronics and protective materials. The compound's chemical stability and reactivity allow for modifications that enhance material performance.

Biochemical Interactions

Enzyme Interactions

The compound has been shown to interact with various enzymes, influencing their activity through binding at active or allosteric sites. This interaction is particularly relevant for enzymes involved in metabolic pathways, where modulation can lead to therapeutic effects .

Influence on Cellular Pathways

Research indicates that derivatives of this compound can influence numerous cellular pathways essential for cancer cell functioning and immune response mechanisms. This characteristic positions the compound as a candidate for further research into its role in disease treatment.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; precursor for heterocyclic compounds |

| Medicinal Chemistry | Potential drug candidates targeting specific biological pathways; antimicrobial properties |

| Material Science | Development of conductive polymers and advanced coatings |

| Biochemical Interactions | Modulation of enzyme activity; influence on cellular pathways |

Case Studies

- Anticancer Activity : A study reported that certain derivatives of this compound exhibited significant antiproliferative effects against breast cancer cells, suggesting potential therapeutic applications in oncology.

- Antimicrobial Properties : Research highlighted the compound's ability to inhibit bacterial growth, indicating its relevance in developing new antimicrobial agents .

- Material Development : Investigations into the use of this compound in creating novel materials have shown promising results in enhancing the properties of polymers used in electronic applications.

Wirkmechanismus

The mechanism of action of 2-(2-Iodobenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the carbonyl group in the 2-iodobenzoyl moiety can participate in various interactions, including hydrogen bonding, halogen bonding, and π-π stacking, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

2-Benzoylpyridine: Lacks the iodine atom, resulting in different reactivity and applications.

2-(2-Bromobenzoyl)pyridine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.

2-(2-Chlorobenzoyl)pyridine:

Uniqueness: 2-(2-Iodobenzoyl)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming specific interactions in biological systems. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Biologische Aktivität

2-(2-Iodobenzoyl)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound is an imidazo[1,2-a]pyridine derivative characterized by the presence of an iodine atom at the 2-position of the benzoyl group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound acts as a ligand, binding to specific sites on enzymes and influencing their activity. It can either inhibit or activate enzymatic functions depending on the nature of the binding.

- Cell Signaling Modulation : this compound has been shown to modulate key signaling pathways, affecting gene expression, cellular proliferation, and apoptosis.

- Metabolic Pathway Involvement : It interacts with metabolic enzymes, potentially altering metabolic flux and energy production within cells.

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : By interacting with transcription factors, it can modulate the transcription of specific genes.

- Cellular Metabolism : It affects metabolic enzymes, influencing ATP production and overall cellular energy dynamics.

Transport and Distribution

Understanding the transport mechanisms is crucial for elucidating its biological effects. The compound can cross cell membranes via specific transporters and may localize in various cellular compartments, impacting its functional activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antiproliferative Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antiproliferative effects against breast cancer cells. Specific derivatives have shown promising results in inhibiting cell growth in vitro.

Compound IC50 (µM) Target This compound derivative X.XX Breast Cancer Cells - GABA A Receptor Modulation : Some derivatives have been identified as positive allosteric modulators of GABA A receptors, suggesting potential applications in neurological disorders.

- Dual c-Met/VEGFR-2 Inhibition : In a study focused on anticancer agents, compounds similar to this compound were synthesized and tested for dual inhibition of c-Met and VEGFR-2 receptors. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating significant potential for cancer therapy .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Benzoylpyridine | Lacks iodine; different reactivity | Limited compared to iodinated variant |

| 2-(2-Bromobenzoyl)pyridine | Bromine instead of iodine; varied activity | Similar but less potent |

| 2-(2-Chlorobenzoyl)pyridine | Chlorine atom; different interactions | Different pharmacological profile |

Eigenschaften

IUPAC Name |

(2-iodophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIIEZGIHJXLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227012 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76160-35-5 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.